2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13461416
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22) |
| Standard InChI Key | IQSIXHCSBJDMOA-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Introduction
Structural and Molecular Characteristics
2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group, a carboxymethyl-isopropyl-amino substituent, and a pyrrolidine ring. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.4 g/mol.
Key Structural Features:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, which contributes to its conformational flexibility and potential bioactivity.
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Carboxymethyl-isopropyl-amino Group: A bifunctional substituent combining a carboxymethyl group (–CH₂COOH) and an isopropyl-amino group (–N–CH(CH₃)₂), enabling diverse interactions with biological targets.
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Benzyl Ester Moiety: Enhances lipophilicity and facilitates permeability across biological membranes.
Synthesis and Preparation
The synthesis of 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic reactions, optimized for yield and stereochemical control.
Synthetic Routes:
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Pyrrolidine Ring Formation:
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Introduction of Functional Groups:
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Carboxymethyl Group: Introduced via alkylation or nucleophilic substitution using carboxymethyl halides.
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Isopropyl-amino Group: Installed through reductive amination or coupling reactions with isopropylamine derivatives.
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Esterification:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Catalytic hydrogenation (H₂/Pd) | 56% |
| 2 | Alkylation | Carboxymethyl bromide, K₂CO₃ | 70% |
| 3 | Esterification | Benzyl chloroformate, DMAP | 85% |
Biological Activity and Mechanisms
The compound’s biological activity is attributed to its ability to modulate enzyme functions and interact with receptors, though specific mechanisms remain under investigation.
Applications in Research and Development
2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester serves as a versatile intermediate in medicinal chemistry and biochemical studies.
Key Applications:
Comparative Analysis with Analogous Compounds
The compound’s structural uniqueness is evident when compared to related pyrrolidine derivatives.
Challenges and Future Directions
While the compound shows promise, several challenges persist:
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Stereochemical Control: Achieving high enantiomeric purity during synthesis remains critical for biological applications.
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In Vivo Stability: The benzyl ester may require deprotection for prodrug activation, necessitating further pharmacokinetic studies.
Future research should focus on:
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